molecular formula C27H19ClN4O4 B11649334 2-(3-{(E)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide

2-(3-{(E)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide

Cat. No.: B11649334
M. Wt: 498.9 g/mol
InChI Key: QMCICPXPZONSNH-LPYMAVHISA-N
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Description

2-(3-{[(5E)-1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE is a complex organic compound that features a unique combination of indole and diazinane structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the indole nucleus, a common motif in many bioactive molecules, suggests that this compound may exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5E)-1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Nucleus: The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Diazinane Moiety: The diazinane ring can be introduced through a cyclization reaction involving a suitable precursor, such as a urea derivative.

    Coupling of the Indole and Diazinane Units: The indole and diazinane units can be coupled via a condensation reaction, often facilitated by a base such as sodium hydride.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5E)-1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Due to the presence of the indole nucleus, the compound may exhibit biological activities such as anticancer, antiviral, or antimicrobial properties.

    Medicine: The compound can be investigated for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-{[(5E)-1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole nucleus is known to bind to various biological targets, and the diazinane moiety may enhance these interactions. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(5E)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE
  • 2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE

Uniqueness

The uniqueness of 2-(3-{[(5E)-1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE lies in its specific combination of functional groups and structural motifs. The presence of the 3-chlorophenyl group, in particular, may confer unique biological activities or chemical reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H19ClN4O4

Molecular Weight

498.9 g/mol

IUPAC Name

2-[3-[(E)-[1-(3-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C27H19ClN4O4/c28-18-7-6-10-20(14-18)32-26(35)22(25(34)30-27(32)36)13-17-15-31(23-12-5-4-11-21(17)23)16-24(33)29-19-8-2-1-3-9-19/h1-15H,16H2,(H,29,33)(H,30,34,36)/b22-13+

InChI Key

QMCICPXPZONSNH-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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